molecular formula C9H14S B128382 Thiophene, 3-ethyl-2-isopropyl CAS No. 147871-79-2

Thiophene, 3-ethyl-2-isopropyl

Cat. No. B128382
M. Wt: 154.27 g/mol
InChI Key: HONRDROYMONIRN-UHFFFAOYSA-N
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Description

Thiophene, 3-ethyl-2-isopropyl is a chemical compound that belongs to the family of heterocyclic organic compounds. It is a colorless liquid that is widely used in various scientific research applications. The compound is synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Mechanism Of Action

The mechanism of action of thiophene, 3-ethyl-2-isopropyl is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. The compound is also known to undergo electrophilic substitution reactions, where it can be substituted by other groups such as halogens, nitro groups, and alkyl groups.

Biochemical And Physiological Effects

Thiophene, 3-ethyl-2-isopropyl has not been extensively studied for its biochemical and physiological effects. However, it is known to have low toxicity and is not considered to be harmful to human health. The compound is also not known to have any significant environmental impact.

Advantages And Limitations For Lab Experiments

Thiophene, 3-ethyl-2-isopropyl has several advantages for lab experiments. It is a versatile compound that can be used as a starting material for the synthesis of other organic compounds. The compound is also readily available and relatively inexpensive. However, the compound has some limitations for lab experiments. It is not very stable and can decompose over time, making it difficult to store. In addition, the compound is highly reactive and can react with other compounds in the lab, making it difficult to work with.

Future Directions

Thiophene, 3-ethyl-2-isopropyl has several future directions for research. One area of research is the development of new synthetic methods for the compound. Another area of research is the study of the compound's mechanism of action and its potential applications in various fields, such as materials science and organic electronics. Additionally, the compound's potential as a ligand in coordination chemistry and as a dopant in organic electronics could be explored further.
Conclusion
Thiophene, 3-ethyl-2-isopropyl is a versatile chemical compound that has various scientific research applications. The compound is synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. As research in this field continues to grow, it is likely that new applications and uses for thiophene, 3-ethyl-2-isopropyl will emerge.

Synthesis Methods

Thiophene, 3-ethyl-2-isopropyl is synthesized using different methods. One of the most common methods involves the reaction of 3-ethylthiophene with isopropyl magnesium bromide in the presence of a catalyst such as copper iodide. The reaction is carried out in anhydrous ether, and the product is obtained by distillation. Another method involves the reaction of 3-ethylthiophene with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The product is obtained by distillation and purification using chromatography.

Scientific Research Applications

Thiophene, 3-ethyl-2-isopropyl has various scientific research applications. It is used as a starting material for the synthesis of other organic compounds, such as pharmaceuticals, agrochemicals, and materials science. The compound is also used as a solvent in various chemical reactions and as a reagent in organic synthesis. In addition, thiophene, 3-ethyl-2-isopropyl is used as a ligand in coordination chemistry and as a dopant in organic electronics.

properties

CAS RN

147871-79-2

Product Name

Thiophene, 3-ethyl-2-isopropyl

Molecular Formula

C9H14S

Molecular Weight

154.27 g/mol

IUPAC Name

3-ethyl-2-propan-2-ylthiophene

InChI

InChI=1S/C9H14S/c1-4-8-5-6-10-9(8)7(2)3/h5-7H,4H2,1-3H3

InChI Key

HONRDROYMONIRN-UHFFFAOYSA-N

SMILES

CCC1=C(SC=C1)C(C)C

Canonical SMILES

CCC1=C(SC=C1)C(C)C

synonyms

Thiophene, 3-ethyl-2-(1-methylethyl)- (9CI)

Origin of Product

United States

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